1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyanilino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDWVKOTFLFOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175783-75-2 | |
| Record name | 1-(4-CHLOROPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group in the compound can undergo nucleophilic additions. For example:
-
Grignard Reagents : Reacts with organomagnesium halides (e.g., CH₃MgBr) to form tertiary alcohols.
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Hydrazine Derivatives : Forms hydrazones under acidic or basic conditions. Similar reactions are documented for propanone derivatives in the Baeyer-Villiger oxidation context .
Mechanistic Pathway :
Reduction of the Ketone Group
The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:
This reaction is typical for aryl ketones .
Condensation Reactions
The compound may participate in condensation reactions due to its ketone and anilino groups:
-
Schiff Base Formation : Reacts with primary amines to form imines.
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Knorr Quinoline Synthesis : Cyclization with β-keto esters under acidic conditions to form quinoline derivatives.
Example :
Alkylation of the Anilino Group
The 4-ethoxyanilino substituent can undergo alkylation. For instance:
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Williamson Ether Synthesis : Replacement of the ethoxy group with alkyl halides using bases like K₂CO₃ or NaH .
Reaction Conditions :
Electrophilic Aromatic Substitution
The chlorophenyl ring can undergo:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para/meta positions.
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Halogenation : Further chlorination/bromination via FeCl₃ catalysis.
Regioselectivity : The 4-chloro group directs incoming electrophiles to the meta position .
Oxidation Reactions
The ketone group is generally resistant to oxidation, but the α-carbon could be oxidized under strong conditions (e.g., KMnO₄/H⁺) to form carboxylic acid derivatives.
Complexation with Metal Ions
The anilino group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.
Key Research Findings
*Yields estimated from analogous reactions.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone has been investigated for its potential therapeutic properties. It belongs to a class of compounds that exhibit anti-cancer activities. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anti-cancer agents.
Case Study: Apoptosis Induction
Research indicates that compounds similar to this compound can activate apoptotic pathways in various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to generate reactive oxygen species (ROS) and activate p53 pathways, leading to cell cycle arrest and apoptosis in lung adenocarcinoma cells .
Photodynamic Therapy (PDT)
The compound's potential application in photodynamic therapy is noteworthy. PDT utilizes photosensitizers that generate cytotoxic species upon light activation. The structural characteristics of this compound suggest it could be modified to enhance its light-absorbing properties, making it suitable for use as a photosensitizer in treating tumors.
Mechanism of Action
Upon light activation, the compound could produce singlet oxygen and other reactive species that selectively damage tumor cells while sparing surrounding healthy tissue. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it valuable for creating diverse chemical entities.
Synthesis Example
The synthesis of chalcone derivatives from this compound has been explored due to their broad biological activities, including antimicrobial and anti-inflammatory properties . The reaction typically involves the condensation of appropriate aldehydes with ketones like this compound under basic conditions.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups (EDG): The ethoxy group in the target compound likely improves solubility compared to electron-withdrawing chloro substituents (e.g., in ). Methoxy groups (as in ) similarly enhance polarity but with reduced steric bulk.
- Biological Relevance: Piperidinyl-substituted analogs (e.g., Aldi-4 in ) demonstrate inhibitory activity against aldehyde dehydrogenase (ALDH), suggesting that the target compound’s ethoxy-anilino group could modulate similar biological interactions.
Biological Activity
1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic organic compound with potential applications in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorophenyl group and an ethoxyanilino moiety, which contribute to its reactivity and interaction with biological systems. Research has indicated its potential as an antimicrobial and anticancer agent, making it a subject of interest in pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Chlorophenyl Group: Enhances lipophilicity and may influence interactions with biological membranes.
- Ethoxyanilino Group: May participate in hydrogen bonding and other interactions with biological targets.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The compound's ability to inhibit cell proliferation highlights its potential as a therapeutic agent in oncology.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth and cancer cell survival.
- Receptor Interaction: It could interact with cellular receptors, leading to downstream effects that promote apoptosis or inhibit proliferation.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Studies
Recent case studies have provided insights into the practical applications of this compound:
- Antimicrobial Efficacy Study: A study conducted on hospital-acquired infections demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its potential use in clinical settings.
- Cancer Treatment Trials: Preliminary trials involving combination therapies with conventional chemotherapeutics have shown enhanced efficacy when paired with this compound, indicating a synergistic effect.
Q & A
Q. What are the recommended methods for synthesizing 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves a Claisen-Schmidt condensation between 4-chloroacetophenone and 4-ethoxyaniline derivatives. Evidence from analogous compounds (e.g., 1-(4-chlorophenyl)-3-(2-methoxy-anilino)propan-1-one) suggests using ethanol as a solvent with catalytic acid (e.g., thionyl chloride) to promote ketone-amine coupling . Optimization includes:- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Stoichiometry : A 1:1.2 molar ratio of ketone to amine improves yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, followed by recrystallization for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For example, the ethoxy group (–OCHCH) appears as a triplet (~1.3 ppm) and quartet (~3.8 ppm), while the 4-chlorophenyl proton signals resonate at 7.4–7.6 ppm .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., amine-ketone interactions) for structural validation .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm and N–H bend (amine) at ~3300 cm .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation or degradation.
- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Ethoxy groups may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethoxyanilino group in nucleophilic addition or substitution reactions?
- Methodological Answer :
The ethoxyanilino group (–NH–CH–OCHCH) acts as a weak nucleophile due to electron-donating ethoxy substitution. In acidic media, the amine protonates, reducing nucleophilicity. Kinetic studies (e.g., monitoring by -NMR) reveal slower reaction rates compared to non-ethoxy analogs. Computational modeling (DFT) can map electron density to predict regioselectivity in cross-coupling reactions .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data (e.g., cytotoxicity vs. structural analogs)?
- Methodological Answer :
- Data triangulation : Compare cytotoxicity (e.g., IC) with structurally similar compounds (e.g., 1-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) to identify substituent-specific trends .
- Structural validation : Re-examine crystallographic data to rule out polymorphic differences affecting bioactivity .
- Dose-response refinement : Use narrower concentration ranges to detect non-linear effects (e.g., hormesis) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Analog synthesis : Modify the ethoxy group (e.g., replace with methoxy or hydroxy) and test for target binding (e.g., kinase inhibition assays) .
- Molecular docking : Use crystal structures (e.g., serine protease targets) to simulate binding interactions. The chlorophenyl moiety may occupy hydrophobic pockets, while the ethoxyanilino group hydrogen-bonds with catalytic residues .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to optimize substituents for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
